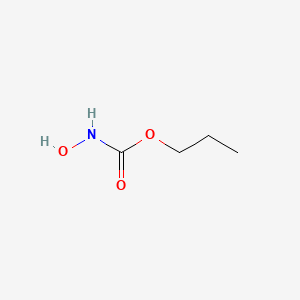

Propyl hydroxycarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

propyl N-hydroxycarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-3-8-4(6)5-7/h7H,2-3H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJVURSXNFEXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207640 | |

| Record name | Propyl hydroxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-85-5 | |

| Record name | Propyl hydroxycarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl hydroxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Propyl Hydroxycarbamate

Oxidation Reactions of N-Hydroxycarbamates

The oxidation of N-hydroxycarbamates, including propyl hydroxycarbamate, is a significant transformation that can lead to several products depending on the oxidizing agent and reaction conditions.

A common oxidation pathway for N-hydroxycarbamates involves their conversion to the corresponding carbamates. For instance, the oxidation of ethyl, n-propyl, and benzyl (B1604629) N-hydroxycarbamates with iodine in aqueous ammonium (B1175870) carbonate results in the formation of the respective carbamates. rsc.orgrsc.org This transformation suggests the removal of the hydroxyl group from the nitrogen atom and its replacement with a hydrogen atom. While specific studies on this compound are limited, the reactivity of analogous N-hydroxycarbamates provides a strong indication of this expected transformation. rsc.orgrsc.org

The oxidation can also be achieved using other reagents. For example, the oxidation of N-hydroxyurethane with various agents like silver oxide and manganese dioxide has been shown to yield the corresponding urethane (B1682113) (carbamate). rsc.org

Table 1: Oxidation of N-Hydroxycarbamates to Carbamates

| N-Hydroxycarbamate | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Ethyl N-hydroxycarbamate | I₂ / (NH₄)₂CO₃(aq) | Ethyl carbamate (B1207046) | rsc.orgrsc.org |

| n-Propyl N-hydroxycarbamate | I₂ / (NH₄)₂CO₃(aq) | n-Propyl carbamate | rsc.orgrsc.org |

| Benzyl N-hydroxycarbamate | I₂ / (NH₄)₂CO₃(aq) | Benzyl carbamate | rsc.orgrsc.org |

In addition to forming carbamates, the oxidation of N-hydroxycarbamates can also lead to the formation of more complex substituted hydroxylamines. The simultaneous oxidation of ethyl and benzyl N-hydroxycarbamates with silver oxide in ether has been reported to yield N,O-di- and N,N,O-tri-substituted hydroxylamines. rsc.orgrsc.org These products feature ethoxycarbonyl and benzyloxycarbonyl substituents. rsc.orgrsc.org

Anodic oxidation of N-hydroxycarbamates in the presence of excess amine can also produce N,O-dialkoxycarbonyl- and O-alkoxycarbonyl-N-hydroxycarbamates. jst.go.jp Furthermore, a method for the direct preparation of O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol mesylates, followed by acidic N-deprotection. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgthieme-connect.com

Nucleophilic Substitution Reactions Involving the Carbamate Moiety

The carbamate moiety in this compound contains a carbonyl group that is susceptible to nucleophilic attack. Under basic or acidic conditions, carbamates can undergo hydrolysis to yield an alcohol, amine, and carbon dioxide. The carbonyl carbon can also be attacked by other nucleophiles, such as amines or thiols, leading to the formation of urea (B33335) or thiocarbamate derivatives, respectively. The hydroxyl group of this compound can also undergo substitution reactions. smolecule.com

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions represent a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wiley-vch.debyjus.com These reactions often involve the migration of an atom or group from one atom to another within the same molecule. wiley-vch.de While specific studies detailing the rearrangement reactions of this compound are not prevalent, related compounds provide insight into potential pathways. For instance, N-phenoxyphenylamides can undergo intramolecular ortho-C–H amidation through a rearrangement mechanism involving the homolytic cleavage of the N–O bond. acs.org The resulting nitrogen radical then adds to the ortho position of the phenolic ring, followed by isomerization. acs.org Additionally, carbocation rearrangements, such as hydride shifts, can occur in reactions involving carbocation intermediates, leading to the formation of a more stable carbocation. masterorganicchemistry.com It is plausible that under certain conditions, this compound or its derivatives could undergo similar rearrangements. For example, base-catalyzed isomerization of 2-isoxazolines, which can be formed from N-hydroxycarbamates, leads to β-hydroxynitriles. tkk.fi

Cycloaddition Reactions and Their Application

N-hydroxycarbamates are valuable precursors for in situ generation of acylnitroso compounds, which are highly reactive dienophiles in Diels-Alder reactions. nih.govtandfonline.com This reactivity is a cornerstone of their application in synthesis.

The oxidation of N-hydroxycarbamates in the presence of a diene leads to the formation of acylnitroso species, which readily undergo a [4+2] cycloaddition, known as the hetero-Diels-Alder reaction, to form bicyclic oxazines. nih.govnih.gov These cycloadducts are versatile intermediates in organic synthesis.

A significant application of this chemistry is in the synthesis of aziridines. nih.gov The cycloadducts derived from the nitroso hetero-Diels-Alder reaction can be further transformed into aziridines. nih.gov For example, the reaction of an acylnitroso cycloadduct with tosyl azide (B81097) can afford an aziridine (B145994) in good yield. nih.gov While a direct one-step synthesis of aziridines from an aldehyde, a nitroso compound, and a Michael acceptor catalyzed by an N-heterocyclic carbene has been developed, the pathway often proceeds through the formation of a hydroxamic acid intermediate which then reacts to form the aziridine. google.com

The reactivity of the acylnitroso species generated from N-hydroxycarbamates has been utilized in the total synthesis of natural products, such as (+)-withanolide E, where benzyl N-hydroxycarbamate was oxidized to generate the dienophile for a key Diels-Alder reaction. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propyl carbamate |

| Ethyl hydroxycarbamate |

| Ethyl carbamate |

| Benzyl N-hydroxycarbamate |

| Benzyl carbamate |

| N-hydroxyurethane |

| Urethane |

| Silver oxide |

| Iodine |

| Ammonium carbonate |

| Manganese dioxide |

| N,O-di-substituted hydroxylamines |

| N,N,O-tri-substituted hydroxylamines |

| Ethoxycarbonyl |

| Benzyloxycarbonyl |

| tert-butyl N-hydroxycarbamate |

| Alcohol mesylates |

| O-substituted hydroxylamines |

| Carbon dioxide |

| Urea |

| Thiocarbamate |

| N-phenoxyphenylamide |

| 2-isoxazolines |

| β-hydroxynitriles |

| Acylnitroso compounds |

| Bicyclic oxazines |

| Aziridines |

| Tosyl azide |

| N-heterocyclic carbene |

| Michael acceptor |

Hydrolytic Stability and Degradation Mechanisms in Controlled Environments

The stability of N-hydroxycarbamates in aqueous environments is significantly influenced by pH and the nature of the substituent attached to the oxygen atom. While specific kinetic data for this compound is not extensively documented, general principles derived from studies on analogous aryl and alkyl N-hydroxycarbamates provide a clear framework for understanding its behavior.

Studies on substituted phenyl N-hydroxycarbamates reveal a complex, pH-dependent degradation profile. nih.govrsc.org In alkaline conditions (pH > 9), these compounds undergo degradation, which can be kinetically complex. nih.govrsc.org For many phenyl N-hydroxycarbamates, the degradation follows an E1cB (Elimination Unimolecular conjugate Base) mechanism, particularly at pH ranges between 7 and 13. nih.govrsc.org This pathway involves the formation of a key intermediate, HO–N=C=O, along with the corresponding phenolate. rsc.orgrsc.org This intermediate subsequently decomposes into final products such as carbonate, nitrogen, and ammonia (B1221849). rsc.org

In contrast, the hydrolytic stability of N-hydroxycarbamates is critically dependent on the electronic properties of the O-substituent. Aromaticity plays a key role; carbamic acid aryl esters are generally more chemically labile than their alkyl ester counterparts. nih.gov For instance, N-phenyl carbamate shows a short half-life at physiological pH, whereas alkyl esters like this compound are expected to be significantly more stable under similar conditions. nih.gov Research comparing various carbamate-based inhibitors showed that carbamic acid alkyl esters remained virtually unmodified after 24 hours at a basic pH of 9.0, a condition under which aryl esters showed significant degradation. nih.gov This enhanced stability is attributed to the lower acidity and leaving group potential of alcohols compared to phenols. acs.org

The table below, derived from stability studies of various carbamates, illustrates the profound effect of the O-substituent on hydrolytic stability at a pH of 9.0. nih.gov

| Compound Type | O-Substituent | Relative Stability at pH 9.0 |

|---|---|---|

| Aryl Carbamate | Phenyl | Low (Significant degradation) |

| Aryl Carbamate | 4-Hydroxyphenyl | Higher than parent phenyl (outlier) |

| Aryl Thiocarbamate | Phenyl (Thio) | Very Low |

| Alkyl Carbamate | Alkyl (e.g., Propyl) | Very High (Virtually unmodified after 24h) |

Therefore, this compound, as an alkyl N-hydroxycarbamate, is predicted to exhibit high hydrolytic stability, particularly in comparison to aryl N-hydroxycarbamates.

Metal-Mediated Transformations (excluding biological/toxicological outcomes)

N-hydroxycarbamates are versatile substrates in a variety of metal-mediated and metal-catalyzed chemical transformations. These reactions leverage the unique reactivity of the N-hydroxycarbamate moiety to construct complex molecular architectures.

Zinc (Zn): Zinc metal can mediate the reduction of nitroarenes in the presence of chloroformates to produce N,O-bisprotected hydroxylamines. These intermediates can then be selectively deprotected using sodium methoxide (B1231860) to yield N-aryl-N-hydroxycarbamates in a convenient one-pot, two-step protocol without requiring purification of the intermediate. thieme-connect.de This method provides an economical route to these valuable synthetic building blocks. thieme-connect.de

Copper (Cu): Copper catalysis enables the use of N-hydroxycarbamates as effective electrophilic aminating agents. In a process merging aerobic oxidation and Lewis acid catalysis, a copper catalyst facilitates the in-situ generation of highly reactive nitrosoformate intermediates from N-hydroxycarbamates. acs.orgacs.org These intermediates can then participate in reactions such as the α-amination of β-ketoesters, demonstrating their potential as a viable electrophilic nitrogen source in α-functionalization reactions. acs.orgacs.org

Gold (Au) and Zinc (Zn) Cooperative Catalysis: A cooperative dual catalysis system involving both gold and zinc has been developed for the synthesis of N-protected indoles from N-aryl-N-hydroxycarbamates and alkynes. nih.gov In this system, the zinc catalyst is proposed to enhance the nucleophilicity of the N-hydroxycarbamate by forming a deprotonated chelate. nih.gov This activated species then attacks a gold-activated alkyne, initiating a sequence involving a 3,3-sigmatropic rearrangement and subsequent cyclodehydration to afford the final indole (B1671886) product. nih.gov This represents a rare example of cooperative gold and zinc catalysis. nih.gov

The following table summarizes key metal-mediated transformations involving N-hydroxycarbamate substrates.

| Metal(s) | Transformation | Substrate | Product | Reference |

|---|---|---|---|---|

| Zn | Reductive N-O bond formation / Protection | Nitroarene + Chloroformate | N-Aryl-N-hydroxycarbamate | thieme-connect.de |

| Cu | Aerobic Oxidation / α-Amination | N-Hydroxycarbamate + β-Ketoester | α-Amino-β-ketoester | acs.orgacs.org |

| Au / Zn | Annulation / Indole Synthesis | N-Aryl-N-hydroxycarbamate + Alkyne | N-Protected Indole | nih.gov |

Theoretical and Computational Investigations of Propyl Hydroxycarbamate

Quantum Chemical Characterization

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule in its gaseous phase. rasayanjournal.co.inrsc.org

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. nih.gov For a flexible molecule like propyl hydroxycarbamate, with rotatable bonds, a conformational analysis is crucial to identify the global minimum energy structure among various possible conformers.

For a related compound, propyl-para-hydroxybenzoate (PHB), DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set have been used to determine its optimized geometry. researchgate.net The calculated bond lengths and angles were found to be in good agreement with experimental data. researchgate.net A similar approach for this compound would yield precise structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (based on typical carbamate (B1207046) structures)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C=O | ~1.25 |

| Bond Length | C-N | ~1.35 |

| Bond Length | N-O | ~1.40 |

| Bond Length | O-C(propyl) | ~1.45 |

| Bond Angle | O=C-N | ~120 |

| Bond Angle | C-N-O | ~115 |

Note: The values in Table 1 are illustrative and represent typical bond lengths and angles for carbamate functional groups. A specific computational study on this compound would be needed for precise values.

The electronic structure of a molecule governs its reactivity. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. youtube.comdntb.gov.uaresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. rasayanjournal.co.in The HOMO-LUMO energy gap (ΔE) is an important parameter for assessing the chemical stability and reactivity of a molecule; a larger gap implies higher stability. researchgate.net

Natural Bond Orbital (NBO) analysis is used to study charge distribution and intramolecular interactions, such as charge transfer. researchgate.net For propyl-para-hydroxybenzoate, NBO analysis has revealed significant intramolecular charge transfer, contributing to its stability. researchgate.net A similar analysis for this compound would identify the most electrophilic and nucleophilic sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.0 |

| ELUMO | -0.5 |

| ΔE (HOMO-LUMO Gap) | 6.5 |

Note: The values in Table 2 are hypothetical and for illustrative purposes. Actual values would be obtained from a specific DFT calculation on this compound.

Vibrational frequency calculations are essential for characterizing a molecule and confirming that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). q-chem.comreadthedocs.io The calculated vibrational spectra (infrared and Raman) can be compared with experimental data for structural validation. mdpi.comnih.gov Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule.

For propyl-para-hydroxybenzoate, vibrational frequencies calculated using DFT methods have been assigned to specific functional groups, such as C=O stretching, N-H bending, and C-H stretching, showing good agreement with experimental spectra. researchgate.net

Table 3: Hypothetical Vibrational Frequencies and Assignments for this compound

| Frequency (cm-1) | Assignment |

|---|---|

| ~3400 | O-H stretch |

| ~3300 | N-H stretch |

| ~2950 | C-H stretch (propyl) |

| ~1700 | C=O stretch |

| ~1550 | N-H bend |

| ~1250 | C-O stretch |

Note: These are typical frequency ranges for the assigned functional groups and would require specific calculations for this compound for accurate values. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent like water. mdpi.comnih.govresearchgate.netrsc.org MD simulations provide insights into intermolecular interactions and the dynamics of the system over time.

The radial distribution function, g(r), describes how the density of solvent molecules varies as a function of distance from a specific atom or group of atoms on the solute molecule. libretexts.orgwikipedia.org Peaks in the g(r) plot indicate the positions of solvation shells. mdanalysis.org For this compound in water, RDFs could be calculated for the distribution of water molecules around key functional groups, such as the carbonyl oxygen (C=O), the hydroxyl group (-OH), and the amine group (N-H). This would reveal the structure of the hydration shell and the extent of solvation of different parts of the molecule. nih.govresearchgate.net

Hydrogen bonds are crucial non-covalent interactions that would govern the behavior of this compound in aqueous solution. utah.edugithub.io MD simulations allow for a detailed analysis of the hydrogen bonding network between the solute and solvent, as well as between solute molecules themselves at higher concentrations. github.iomdanalysis.org For this compound, the hydroxyl and amine hydrogens can act as hydrogen bond donors, while the carbonyl and hydroxyl oxygens can act as acceptors. st-andrews.ac.uk An analysis of the MD trajectory would quantify the number and lifetime of these hydrogen bonds, providing insights into the solubility and intermolecular interactions of the compound.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms. Methods like Density Functional Theory (DFT) are frequently used to explore the pathways of formation or degradation of carbamates. researchgate.netmdpi.com

A key aspect of elucidating a reaction mechanism is the identification and characterization of transition states—the highest energy points along a reaction coordinate. For the formation or hydrolysis of this compound, computational models can predict the geometry of these transient structures. This is typically achieved by locating a stationary point on the potential energy surface with exactly one imaginary vibrational frequency. researchgate.netmdpi.com Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it connects the reactants and products. rsc.org

Table 1: Illustrative Reaction Energetics for a Hypothetical this compound Transformation This table presents hypothetical energy values based on computational studies of similar carbamate reactions to illustrate typical outputs of reaction energetic calculations.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +22.5 |

| Intermediate | -5.8 |

| Transition State 2 (TS2) | +15.3 |

| Products | -18.7 |

Kinetic modeling bridges the gap between theoretical calculations of reaction energetics and macroscopic reaction rates. By applying principles such as Transition State Theory (TST), the activation energies calculated from quantum chemical methods can be used to determine reaction rate constants. researchgate.net For complex reactions involving multiple conformers of the reactant or transition state, more advanced methods like Multiconformer TST (MC-TST) are employed. rsc.org

Kinetic models for the transformation of this compound, such as its thermal decomposition or atmospheric degradation by radicals, can be constructed based on these calculated rate constants. researchgate.netmdpi.com Such models are essential for predicting the compound's stability under various conditions and its environmental fate. For example, studies on the reaction of n-propyl peroxy radicals with HO₂ have shown a negative temperature dependence for the rate constants, a phenomenon that kinetic modeling can capture. rsc.org This type of analysis would be critical for understanding the atmospheric lifetime of this compound. researchgate.net

Table 2: Hypothetical Rate Constants for a this compound Decomposition Channel This table provides example data to show how temperature can influence reaction rates, a key component of kinetic modeling.

| Temperature (K) | Rate Constant, k (s⁻¹) |

|---|---|

| 280 | 1.5 x 10⁻⁴ |

| 300 | 2.8 x 10⁻⁴ |

| 320 | 5.0 x 10⁻⁴ |

| 340 | 8.5 x 10⁻⁴ |

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. nih.govnih.gov These descriptors help in predicting the most likely sites for electrophilic or nucleophilic attack, thereby offering insights into the molecule's reactive behavior.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor that maps the charge distribution on the molecule's surface. ymerdigital.comxisdxjxsu.asia Regions with negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and prone to nucleophilic attack. ymerdigital.com For this compound, the MEP would likely show negative potential around the carbonyl and hydroxyl oxygen atoms and positive potential near the amide proton.

Fukui functions (f(r)) are another powerful tool for identifying reactive sites. nih.gov The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). researchgate.net By condensing these functions onto individual atoms, one can rank the reactivity of different sites within the molecule. ymerdigital.com

Table 3: Hypothetical Global and Local Reactivity Descriptors for this compound This table illustrates the type of data generated from a Conceptual DFT analysis to predict chemical reactivity.

| Global Descriptors | Value (eV) | Local Descriptors | Condensed Fukui Function (f⁻) |

|---|---|---|---|

| HOMO Energy | -7.2 | Carbonyl Oxygen (O=C) | 0.25 |

| LUMO Energy | +1.8 | Hydroxyl Oxygen (O-H) | 0.21 |

| Hardness (η) | 4.5 | Nitrogen (N) | 0.18 |

| Electrophilicity (ω) | 1.45 | Carbonyl Carbon (C=O) | 0.05 |

Non-Linear Optical Properties and First Hyperpolarizability Calculations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. mdpi.comaps.org Computational methods, particularly DFT, are widely used to predict the NLO response of organic molecules. ucf.edu The key parameter for second-order NLO effects is the first hyperpolarizability (β). mdpi.com

For a molecule like this compound, DFT calculations using hybrid functionals such as B3LYP can be employed to compute the components of the β tensor. researchgate.net The total hyperpolarizability (β_tot) is then derived from these components. The magnitude of β_tot is often compared to that of a standard NLO material like urea (B33335) to assess its potential. researchgate.net A computational study on the related molecule propyl-para-hydroxybenzoate found a calculated hyperpolarizability that was 8.9 times that of urea, indicating significant NLO potential. researchgate.net Similar theoretical screening of this compound would be a crucial first step in evaluating its viability for NLO applications.

Table 4: Illustrative First Hyperpolarizability (β) Data for this compound This table shows a representative output of a DFT calculation for NLO properties, with values in electrostatic units (esu).

| Property | Calculated Value (x 10⁻³⁰ esu) |

|---|---|

| β_xxx | 4.52 |

| β_xyy | 0.85 |

| β_xzz | 0.61 |

| β_yyy | 0.23 |

| β_yzz | 0.15 |

| β_tot (Total) | 5.98 |

Advanced Computational Methodologies in Carbamate Research

The study of carbamates benefits from a range of advanced computational techniques that provide deeper insights into their complex behaviors.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying carbamates in biological systems, such as the hydrolysis of a carbamate pesticide by an enzyme, QM/MM methods are indispensable. mdpi.comnih.gov In this approach, the reactive center (e.g., the carbamate linkage and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. mdpi.comnih.gov This hybrid method allows for the accurate modeling of reaction mechanisms within a complex biological environment. nih.gov

Alchemical Free Energy Calculations: These methods are used to compute the relative binding affinities of ligands to a receptor. nih.gov For carbamate adducts that may act as modulators of biological targets, alchemical free energy calculations can predict how changes in the carbamate structure affect its binding potency, providing a powerful tool for rational drug design. nih.gov

Advanced DFT Functionals: While standard DFT functionals are powerful, modern functionals, such as those with long-range corrections (e.g., CAM-B3LYP) or double-hybrid functionals, can offer greater accuracy for specific properties like charge-transfer excitations or NLO responses, which are particularly relevant for conjugated or larger carbamate systems. mdpi.comfrontiersin.org

Molecular Dynamics (MD) Simulations: Large-scale MD simulations are used to explore the conformational landscape of carbamate-containing polymers or to simulate their interaction with surfaces or membranes. chemrxiv.org These simulations provide insights into the material properties and dynamic behavior of these systems over time scales that are inaccessible to purely quantum mechanical methods.

These advanced methodologies are continually pushing the boundaries of what can be learned about carbamates, from their fundamental reactivity to their function in complex materials and biological systems.

Advanced Spectroscopic Characterization of Propyl Hydroxycarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. mdpi.com Advanced NMR methods provide detailed insights into connectivity and spatial arrangements.

Multi-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) for Structural Elucidation Beyond Basic Identification

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for confirming the molecular skeleton. nanalysis.com

¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In the COSY spectrum of Propyl hydroxycarbamate, cross-peaks would be expected between the signals of the terminal methyl protons (H-1) and the adjacent methylene (B1212753) protons (H-2), as well as between the H-2 protons and the methylene protons bonded to the ester oxygen (H-3). This confirms the integrity of the n-propyl group.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly with the carbon atom to which they are attached, mapping ¹H and ¹³C signals that share a one-bond coupling. nanalysis.comyoutube.com For this compound, the HSQC spectrum would show a correlation between the proton signal at ~0.9 ppm and the carbon signal at ~10 ppm (C-1), the proton signal at ~1.6 ppm and the carbon signal at ~22 ppm (C-2), and the proton signal at ~4.1 ppm with the carbon signal at ~68 ppm (C-3). The carbonyl carbon (C-4) would not produce a signal in this experiment as it has no directly attached protons.

The table below outlines the predicted NMR data for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected HSQC Correlation | Expected COSY Correlations |

| 1 (CH₃) | ~0.9 (triplet) | ~10 | Yes | H-2 |

| 2 (CH₂) | ~1.6 (sextet) | ~22 | Yes | H-1, H-3 |

| 3 (O-CH₂) | ~4.1 (triplet) | ~68 | Yes | H-2 |

| 4 (C=O) | N/A | ~158 | No | N/A |

| 5 (N-H) | ~8.5 (broad singlet) | N/A | No | OH |

| 6 (O-H) | ~9.5 (broad singlet) | N/A | No | NH |

Predicted data is based on standard chemical shift values for similar functional groups.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is utilized to study chemical rate processes, such as conformational changes. unibas.it Molecules like carbamates can exhibit restricted rotation around the C-N amide bond due to resonance delocalization, leading to the existence of distinct conformers (e.g., s-trans and s-cis).

At room temperature, the rotation around the C4-N5 bond in this compound may be rapid on the NMR timescale, resulting in a single set of averaged signals. However, by lowering the temperature, this rotation can be slowed. If the energy barrier is sufficiently high, separate signals for the distinct conformers may be observed. As the temperature is increased from this point, the signals for the conformers will broaden, eventually coalesce into a single broad peak, and then sharpen into the time-averaged signal. This phenomenon allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable thermodynamic information about the molecule's conformational stability. mdpi.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. nih.gov

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. mdpi.com For this compound (C₄H₉NO₃), the calculated exact mass of the neutral molecule is 119.05824. HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ at m/z 120.06552 or other adducts (e.g., [M+Na]⁺ at m/z 142.04764). The high accuracy of HRMS allows for the confident confirmation of the molecular formula, distinguishing it from other isobaric compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Profiling

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of ions by inducing fragmentation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions (daughter ions) are analyzed. nih.gov This process reveals characteristic fragmentation pathways that are essential for structural confirmation. researchgate.net

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below. The analysis of these daughter ions provides a structural fingerprint of the molecule.

| Precursor Ion (m/z) | Proposed Daughter Ion (m/z) | Neutral Loss | Proposed Formula of Daughter Ion |

| 120.06552 | 78.02364 | C₃H₆ (Propene) | [C H₄ N O₃]⁺ |

| 120.06552 | 76.04473 | C₂H₄O (Acetaldehyde) | [C₂ H₆ N O₂]⁺ |

| 120.06552 | 60.03147 | C₃H₆O (Acetone) | [C H₄ N O]⁺ |

| 78.02364 | 60.03147 | H₂O (Water) | [C H₂ N O₂]⁺ |

Masses are calculated for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. nih.gov These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. youtube.com The resulting spectra provide a unique "fingerprint" for the molecule, allowing for the identification of its functional groups. youtube.com

For this compound, the key vibrational modes are associated with its O-H, N-H, C-H, C=O, and C-O bonds. The table below lists the predicted prominent vibrational frequencies.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretch | 3400-3200 (Broad) | Weak |

| N-H | Stretch | 3350-3250 (Medium) | Weak |

| C-H (propyl) | Stretch | 2960-2870 (Strong) | Strong |

| C=O (carbamate) | Stretch | 1720-1690 (Very Strong) | Medium |

| N-H | Bend | 1620-1580 (Medium) | Weak |

| C-H (propyl) | Bend | 1470-1450 (Medium) | Medium |

| C-O | Stretch | 1250-1200 (Strong) | Weak |

| N-O | Stretch | 950-850 (Medium) | Medium |

These predicted frequencies are based on characteristic group frequencies for organic molecules.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range investigates the transitions of electrons from the ground state to higher energy excited states upon absorption of light. The electronic structure of this compound, CH₃CH₂CH₂OC(O)NHOH, features a carbamate (B1207046) functional group (-OC(O)N-) and a hydroxylamino group (-NHOH). The chromophores present are the carbonyl group (C=O) and the nitrogen and oxygen atoms with their non-bonding electrons.

Simple alkyl carbamates typically exhibit weak absorption bands in the UV region corresponding to n→π* and π→π* electronic transitions. libretexts.org The n→π* transition of the carbonyl group is formally forbidden and thus has a low molar absorptivity (ε), typically appearing as a weak shoulder. The more intense π→π* transition occurs at shorter wavelengths. For this compound, these transitions are expected to be in the far-UV region, generally below 250 nm. The presence of the hydroxyl group attached to the nitrogen may slightly modify the positions of these absorptions compared to a simple alkyl carbamate.

The specific absorption maxima (λ_max) are dependent on the solvent used, as solvent polarity can stabilize the ground or excited states to different extents, leading to solvatochromic shifts. nih.govmdpi.com For instance, polar solvents might cause a hypsochromic (blue) shift in n→π* transitions and a bathochromic (red) shift in π→π* transitions. mdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Most simple aliphatic carbamates are not inherently fluorescent. leidenuniv.nl Fluorescence typically requires the presence of extended π-systems or specific structural rigidities, which are absent in this compound. Therefore, native this compound is expected to exhibit weak to negligible fluorescence. For analytical purposes, it would likely require derivatization with a fluorescent tag to be detected effectively by fluorescence spectroscopy. nih.govrsc.org

Table 5.4.1: Expected UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Chromophore |

|---|---|---|---|

| n→π* | 210 - 240 | < 100 | Carbonyl (C=O) |

Environmental Behavior and Degradation Mechanisms of Carbamates General Context

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For carbamates, the principal abiotic routes of degradation are hydrolysis and photolysis. nih.gov

Hydrolysis in Aqueous Environments

Hydrolysis is a significant chemical reaction for the degradation of carbamates in soil and water. nih.gov It involves the cleavage of the ester linkage in the carbamate (B1207046) molecule by reaction with water. This process is influenced by the pH of the surrounding environment, with the rate of hydrolysis generally increasing under alkaline conditions. nih.gov The hydrolysis of N-methyl carbamates and N,N-dimethyl carbamates proceeds through different mechanisms. N-methyl carbamates typically form an isocyanate intermediate, while the hydrolysis of N,N-dimethyl carbamates involves the formation of a hydroxyl ion-containing product, which then yields an alcohol and a substituted acid. upm.edu.my

The susceptibility of different carbamates to hydrolysis varies. For instance, carbaryl (B1668338) and malathion (B1675926) have been observed to undergo rapid degradation, which is primarily an abiotic process. nih.gov In contrast, other carbamates may be more stable under certain aquatic conditions. who.int

Factors Influencing Carbamate Hydrolysis

| Factor | Effect on Hydrolysis Rate |

|---|---|

| pH | Generally increases with increasing alkalinity. |

| Temperature | Higher temperatures typically accelerate the reaction rate. |

| Presence of Catalysts | Certain metal ions can catalyze the hydrolysis process. |

Photolysis and Atmospheric Degradation Mechanisms

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. mmsl.cz The light-absorbing properties of carbamates contribute to their decomposition under aqueous conditions. who.int This process can be a significant pathway for the degradation of carbamates present in surface waters and on the surfaces of soil and plants.

In the atmosphere, carbamates can be degraded through reactions with photochemically generated reactive species, such as hydroxyl radicals. The rate and extent of atmospheric degradation depend on factors like the vapor pressure of the specific carbamate, which influences its partitioning into the gas phase. who.int While some carbamates have low vapor pressures, slow volatilization from soil and water surfaces can still occur, making atmospheric degradation a relevant, albeit sometimes minor, transport and degradation route. who.int

Biotic Transformation Pathways (Microbial Degradation)

The primary route for the complete removal of many carbamates from the environment is through microbial degradation. nih.gov A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade carbamates in both soil and aquatic environments. bohrium.com These microorganisms can utilize carbamates as a source of carbon and nitrogen for their growth. nih.gov

The initial and most critical step in the microbial degradation of carbamates is the hydrolysis of the carbamate linkage, a reaction catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. bohrium.comnih.gov This enzymatic hydrolysis breaks the ester bond, leading to the formation of less toxic metabolites that can be further broken down by the microbial community. who.intbohrium.com

Several genes encoding for carbamate hydrolase enzymes have been identified in various microorganisms, such as mcd, cehA, cahA, cfdJ, and mcbA. bohrium.com The presence and activity of these genes and the enzymes they produce are crucial for the efficient bioremediation of carbamate-contaminated sites. bohrium.com Environmental conditions that are favorable for microbial growth and activity, such as optimal temperature, moisture, and nutrient availability, also promote the degradation of carbamates. who.int

Examples of Microorganisms Involved in Carbamate Degradation

| Microorganism Genus | Environment |

|---|---|

| Pseudomonas | Soil and Water |

| Arthrobacter | Soil |

| Sphingomonas | Soil |

| Aspergillus | Soil and Water |

Environmental Persistence Modeling and Prediction

Predicting the environmental persistence of carbamates is essential for assessing their potential risks. researchgate.net System dynamics models can be formulated to simulate the degradation processes of carbamates in different environmental compartments like soil and water. researchgate.net These models consider various factors that influence degradation, such as the chemical's properties, soil type, and climatic conditions.

The persistence of a carbamate is often expressed in terms of its half-life (the time it takes for half of the initial amount to degrade). For example, a study using a system dynamics model revealed that carbaryl degraded rapidly, with a half-life of 7 days in soil and two days in water. researchgate.net However, the persistence of individual carbamates can vary significantly depending on environmental factors. For instance, the persistence of diazinon (B1670403) and chlorpyrifos (B1668852) was found to be much longer than that of malathion or carbaryl, and their persistence was prolonged in seawater due to the inhibition of microbial degradation. nih.gov

Factors such as soil organic matter content can also influence the persistence of carbamates by affecting their adsorption and bioavailability. nih.gov

Formation and Fate in Specific Non-Biological Matrices

While the primary focus is often on the degradation of intentionally applied carbamates, their formation and fate in non-biological matrices are also of interest. Carbamates are esters of carbamic acid, which is an unstable compound that readily decomposes. However, the ester forms are significantly more stable. ucanr.edu

In soil, the fate of carbamates is influenced by processes such as adsorption to soil particles, leaching into groundwater, and volatilization. nih.gov The extent of these processes depends on the specific properties of the carbamate, such as its water solubility and soil adsorption coefficient (Koc), as well as the characteristics of the soil. nih.gov For example, carbamates with high water solubility may be more prone to leaching, potentially contaminating groundwater. who.int The organic content of the soil is a major factor in the adsorption of carbamates. nih.gov

In post-mortem biological matrices, the stability of carbamates can be influenced by pre-analytical degradation, binding to the biological matrix, and post-mortem redistribution factors. up.ac.za The ideal storage temperature for biological samples containing carbamates has been found to be -80°C to minimize degradation. up.ac.za

Applications of Propyl Hydroxycarbamate in Synthetic Chemistry and Material Science

Role as a Synthetic Intermediate in Organic Synthesis

Propyl hydroxycarbamate can serve as a valuable synthetic intermediate due to the reactivity of its functional groups. The N-hydroxycarbamate moiety can participate in a variety of chemical transformations, allowing for the introduction of nitrogen and oxygen functionalities into organic molecules.

One of the key reactions of N-hydroxycarbamates is their conversion to other functional groups. For instance, the N-hydroxy group can be acylated, sulfonylated, or phosphorylated, leading to a range of derivatives with altered reactivity. These derivatives can then undergo further transformations, such as rearrangements, to yield valuable products.

While specific research detailing the extensive use of this compound as an intermediate is not abundant, the known chemistry of N-hydroxycarbamates suggests its utility in the synthesis of various organic compounds. The reactivity of the N-O bond is of particular interest, as its cleavage can lead to the formation of reactive intermediates.

Building Blocks for Complex Molecular Architectures

In the construction of complex molecules, small, functionalized molecules known as building blocks are essential. This compound has the potential to act as such a building block, providing a compact source of a carbamate (B1207046) and a hydroxylamine-like functionality. This can be particularly useful in the synthesis of bioactive molecules and other intricate organic structures.

The incorporation of the this compound unit into a larger molecule can impart specific properties, such as the ability to form hydrogen bonds, which can influence the molecule's conformation and interactions with biological targets. The field of medicinal chemistry often utilizes such building blocks to construct libraries of compounds for drug discovery. For example, heterocyclic compounds, which are prevalent in many pharmaceuticals, can be synthesized using versatile building blocks that introduce key heteroatoms.

Precursors for Specialized Chemical Reagents

This compound can serve as a precursor to specialized chemical reagents, most notably isocyanates. Through a process known as the Lossen rearrangement, N-acylated hydroxycarbamates can be converted into isocyanates. wikipedia.orgunacademy.com This reaction typically proceeds through the formation of an O-acyl or O-sulfonyl derivative of the hydroxamic acid, which then rearranges upon heating or treatment with a base to yield the isocyanate and a carboxylate or sulfonate leaving group.

The likely pathway for this compound to be utilized in this manner would involve the initial acylation of the hydroxyl group, followed by the rearrangement. The resulting propyl isocyanate is a valuable reagent in its own right, used in the synthesis of a variety of compounds, including other carbamates, ureas, and other nitrogen-containing heterocycles. The general mechanism of the Lossen rearrangement is a testament to the synthetic utility of the N-hydroxycarbamate functional group.

| Precursor | Reaction | Product | Significance |

| Acylated this compound | Lossen Rearrangement | Propyl Isocyanate | Precursor for ureas, carbamates, and other heterocycles |

Involvement in Polymer Chemistry (e.g., in carbamate-based resins)

Carbamate-functional resins are a significant class of materials used in coatings and other applications due to their desirable properties, such as durability and resistance to weathering. These resins are polymers that contain multiple carbamate groups. Propyl carbamate, a related compound, is mentioned as a potential component in such resins. organic-chemistry.org

While direct evidence for the extensive use of this compound in this specific context is limited, the carbamate functionality is a key component of polyurethanes, a major class of polymers. specificpolymers.com Polyurethanes are typically formed from the reaction of diisocyanates with polyols. As discussed, this compound can be a precursor to propyl isocyanate, which could then be used in the synthesis of polyurethanes.

Furthermore, the hydroxyl group of this compound itself could potentially react with isocyanates to form urethane (B1682113) linkages, incorporating the N-hydroxycarbamate moiety into a polymer chain. This could lead to the development of novel polymers with unique properties imparted by the N-O bond.

Applications in Agricultural Chemistry as Environmentally Conscious Alternatives (e.g., as pesticides, for isobutyl N-hydroxycarbamate)

The carbamate functional group is a well-established pharmacophore in a variety of bioactive molecules, including those with applications in agriculture as pesticides. Patents have described the synthesis of N-hydroxycarbamates as intermediates in the production of pesticides. google.com The general structure of these compounds allows for a wide range of derivatives to be synthesized and screened for biological activity.

| Compound Class | Potential Application | Rationale |

| N-Hydroxycarbamates | Pesticide Intermediates | The functional group is a known pharmacophore and allows for diverse derivatization. |

| N-Alkoxy-N-alkyl carbamates | Pesticide Synthesis | Can be synthesized from N-hydroxycarbamates and converted to active ingredients. |

Future Research Directions for Propyl Hydroxycarbamate and Hydroxycarbamate Chemistry

Development of Novel Stereoselective Synthetic Methodologies

A primary objective in modern organic synthesis is the development of methods for producing chiral molecules with high enantiomeric purity, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. For propyl hydroxycarbamate and its analogues, future research will be heavily invested in creating novel stereoselective synthetic methodologies. Current approaches often necessitate the use of chiral starting materials, which can be a limiting factor.

The focus is anticipated to shift towards catalytic asymmetric methods for synthesizing enantioenriched hydroxycarbamates. This will involve the design and development of new chiral catalysts, encompassing both transition-metal complexes and metal-free organocatalysts, to control the stereochemical outcome of carbamate (B1207046) formation. Asymmetric catalysis is a cornerstone for the efficient creation of enantiopure chiral molecules. nih.gov Transition metals, when used with chiral ligands like phosphines or N-heterocyclic carbenes (NHCs), are central to a wide range of transformations, allowing for precise stereochemical control. nih.govfrontiersin.org Recent advancements in asymmetric catalysis have provided a variety of methodologies for the enantioselective synthesis of chiral molecules. nih.govfrontiersin.org Additionally, biocatalysis, which utilizes enzymes, presents a highly selective and environmentally friendly alternative for producing chiral hydroxycarbamates under mild conditions. nih.gov

Table 1: Emerging Catalytic Strategies for Stereoselective Hydroxycarbamate Synthesis

| Catalyst Type | Potential Advantages | Key Research Areas |

| Chiral Transition-Metal Catalysts | High efficiency and turnover, broad applicability. | Design of novel chiral ligands, exploration of new metal centers. |

| Chiral Organocatalysts | Metal-free, reduced toxicity, often stable to air and moisture. | Development of new catalyst scaffolds, application in asymmetric transformations. |

| Biocatalysts (Enzymes) | High stereoselectivity, mild and sustainable reaction conditions. | Enzyme screening and engineering for specific hydroxycarbamate targets. |

Exploration of Unconventional Reactivity Profiles

While the hydroxycarbamate group is typically considered a stable functional moiety, it possesses latent reactivity that remains largely untapped. Future investigations will aim to uncover and harness these unconventional reactivity profiles for this compound and related compounds. A key area of interest is the use of hydroxycarbamates as precursors to reactive intermediates, such as nitrones, under specific reaction conditions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to act as N-(Boc)-protected nitrone equivalents in reactions with organometallics.

The application of modern synthetic techniques like photoredox and electrochemical activation is poised to unlock novel reaction pathways for hydroxycarbamates. Photoredox catalysis, which uses visible light to initiate redox reactions, has been successfully employed for the C-H functionalization of carbamate-protected secondary amines via the generation of α-carbamyl radicals. acs.org This method allows for the formation of elaborate α-functionalized secondary amines under mild conditions. acs.org Similarly, electrochemical activation of carbon dioxide has been shown to facilitate the synthesis of carbamates under mild conditions. rsc.orgrsc.org These approaches could be adapted to this compound to explore new bond formations and molecular architectures. The carbamate group can also act as a directing group in C-H bond activation, guiding the functionalization of specific positions within a molecule. magtech.com.cn

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. For this compound, advanced computational modeling will provide deeper insights into its electronic structure, conformational preferences, and reactivity. Density Functional Theory (DFT) is a powerful method for elucidating reaction mechanisms at the molecular level, enabling the identification of key intermediates and transition states, and the quantification of activation energies. researchgate.net Such calculations can guide the rational design of new synthetic methods and catalysts for hydroxycarbamates.

Future research will likely see the increased application of more sophisticated computational techniques. The analysis of transition states using DFT can provide crucial information for understanding reaction kinetics. youtube.comst-andrews.ac.uk Furthermore, the integration of machine learning algorithms with computational chemistry holds the promise of accelerating the discovery of new reactions and optimizing reaction conditions by predicting outcomes based on existing data. These predictive models will be instrumental in navigating the vast chemical space of hydroxycarbamate chemistry.

Table 2: Computational Approaches in Hydroxycarbamate Research

| Computational Method | Application in Hydroxycarbamate Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of transition state energies. | Rational design of catalysts and prediction of reaction pathways. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of hydrogen bonding and other non-covalent interactions. | Understanding of conformational preferences and intermolecular interactions. |

| Machine Learning (ML) | Prediction of reaction outcomes and catalyst performance based on training data. | Accelerated discovery of novel reactions and optimization of reaction conditions. |

Integration of this compound into Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly guiding synthetic chemistry research. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and efficiency. nih.gov The integration of the synthesis of this compound and its derivatives into continuous flow systems is a promising avenue for future research. nih.gov

Developing robust and efficient flow protocols for carbamate synthesis will be a key objective. acs.orgnih.gov This could involve the use of immobilized catalysts or reagents within the flow reactor to simplify purification and enable catalyst recycling. chemistryviews.org A continuous flow process has been developed that couples a Curtius rearrangement with a biocatalytic strategy to produce valuable carbamate products. nih.gov Furthermore, a focus on utilizing greener solvents, renewable starting materials, and energy-efficient processes will be crucial in developing truly sustainable synthetic routes for this compound and other carbamates. rsc.orgrsc.org Recent research has demonstrated a cost-effective and environmentally benign method for the direct synthesis of carbamates from Boc-protected amines using a simple base, avoiding the need for metal catalysts and hazardous reagents. rsc.orgrsc.org

Design of Next-Generation Materials Utilizing Carbamate Scaffolds

The carbamate functional group is a versatile building block in materials science, finding application in everything from polymers to more complex architectures. The presence of the hydroxyl group in this compound offers unique hydrogen bonding capabilities, making it an attractive component for the design of novel materials with tailored properties.

Future research will explore the incorporation of this compound and other functionalized hydroxycarbamates into polymer backbones to create materials with enhanced properties, such as improved thermal stability, mechanical strength, or specific functionalities. Carbamate functional polymers have been used in the development of thermosetting coatings. The ability of the N-OH group to participate in hydrogen bonding can be harnessed to create self-healing materials or materials that respond to external stimuli. Moreover, the use of carbamates as linkers in the synthesis of metal-organic frameworks (MOFs) is an emerging area. rsc.org MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. rsc.orgnih.govacs.orgresearchgate.net The specific structural and electronic properties of this compound could be exploited to design novel MOFs with unique functionalities.

Q & A

What are the standard methodological approaches for synthesizing and characterizing Propyl hydroxycarbamate in academic research?

Basic

Synthesis typically involves nucleophilic substitution or carbamate formation via reaction of propyl alcohol with hydroxycarbamic acid derivatives. Characterization requires HPLC for purity assessment (>95% threshold), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation . For reproducibility, document reaction parameters (temperature, solvent, catalyst) meticulously.

How can factorial experimental designs optimize reaction conditions for this compound synthesis?

Advanced

Employ Box-Behnken or 23 factorial designs to evaluate interactions between variables (e.g., catalyst concentration, temperature, reaction time). For example, a 23 design can test three factors at two levels to identify significant effects on yield and purity. Use ANOVA (p < 0.05) to validate model significance and optimize conditions via response surface methodology .

What analytical strategies resolve contradictions in spectral data (e.g., NMR discrepancies) across studies?

Advanced

Cross-validate using 2D NMR (COSY, HSQC) to resolve peak overlaps. Compare with computational simulations (e.g., DFT-based NMR prediction) to confirm assignments. If inconsistencies persist, re-isolate the compound under controlled conditions to rule out solvent or impurity artifacts .

How should researchers address batch-to-batch variability in this compound samples?

Advanced

Implement additional QC metrics beyond standard MS/HPLC:

- Peptide content analysis to quantify active ingredient concentration.

- TFA removal assays (<1% residual) for cell-based studies.

- Solubility profiling in buffers relevant to biological assays.

Document variability thresholds in supplementary materials for reproducibility .

What methodologies are recommended for assessing this compound’s stability under physiological conditions?

Basic

Conduct accelerated stability studies :

- Incubate at 37°C in PBS (pH 7.4) for 1–7 days.

- Monitor degradation via HPLC at 24-hour intervals.

Report degradation products using LC-MS and adjust storage conditions (e.g., desiccation, −20°C) .

How can researchers design toxicity studies for this compound given limited existing data?

Advanced

Leverage AEGL framework principles (Acute Exposure Guideline Levels):

- Use in vitro assays (e.g., Ames test for genotoxicity, MTT for cytotoxicity) as preliminary screens.

- For in vivo studies, apply dose-escalation protocols in rodent models, with endpoints aligned with OECD guidelines. Note gaps in human data and justify extrapolation from structural analogs .

What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

Advanced

Apply nonlinear regression models (e.g., log-logistic for IC50/EC50) using software like GraphPad Prism. For multi-factorial experiments (e.g., synergy with other agents), use two-way ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes to contextualize significance .

How should conflicting mechanistic data (e.g., antioxidant vs. pro-oxidant effects) be addressed in literature reviews?

Advanced

Conduct systematic meta-analysis with inclusion/exclusion criteria:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.